

# An In-Depth Technical Guide to Methyl 2,6-difluoro-3-hydroxybenzoate

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## Compound of Interest

Compound Name: *Methyl 2,6-difluoro-3-hydroxybenzoate*

CAS No.: *1214332-41-8*

Cat. No.: *B1463626*

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 2,6-difluoro-3-hydroxybenzoate** (CAS Number: 1214332-41-8), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a strategically substituted building block, this molecule offers a unique combination of functionalities that can be leveraged in the design of novel therapeutics and advanced materials. This document will delve into the compound's physicochemical properties, outline a plausible synthetic pathway, analyze its spectroscopic characteristics, and explore its potential applications, particularly in the realm of drug discovery. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a valuable resource for researchers working with this and similar fluorinated scaffolds.

# Introduction: The Strategic Value of Fluorinated Phenolic Esters

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with fluorinated compounds consistently featuring among newly approved pharmaceuticals. The unique properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a phenolic scaffold, as in **Methyl 2,6-difluoro-3-hydroxybenzoate**, these effects are combined with the hydrogen-bonding capabilities and synthetic versatility of the hydroxyl and methyl ester groups.

**Methyl 2,6-difluoro-3-hydroxybenzoate**, with its distinct substitution pattern, presents a trifecta of functionalities:

- The 2,6-difluoro substitution: This arrangement significantly impacts the acidity of the adjacent hydroxyl group and sterically shields it, influencing its reactivity and interaction with biological receptors.
- The 3-hydroxy group: This functionality provides a key site for hydrogen bonding, a critical interaction in many protein-ligand binding events. It also serves as a handle for further chemical modification.
- The methyl ester: This group offers a site for derivatization, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of a wider chemical space.

This guide will systematically explore the technical aspects of this promising molecule, providing a foundational understanding for its application in research and development.

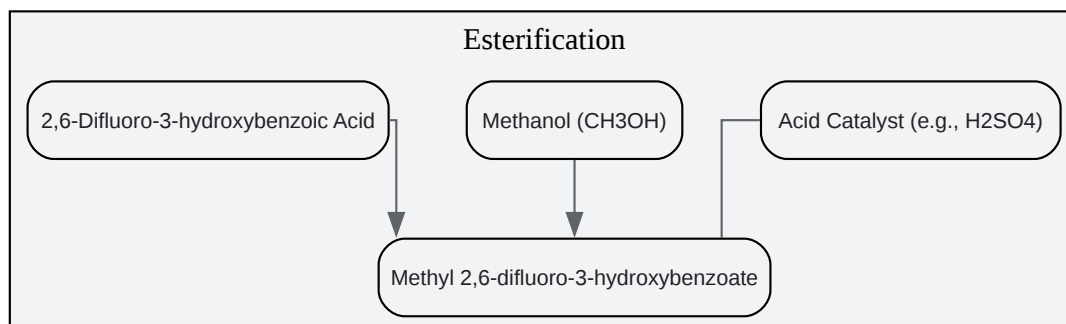
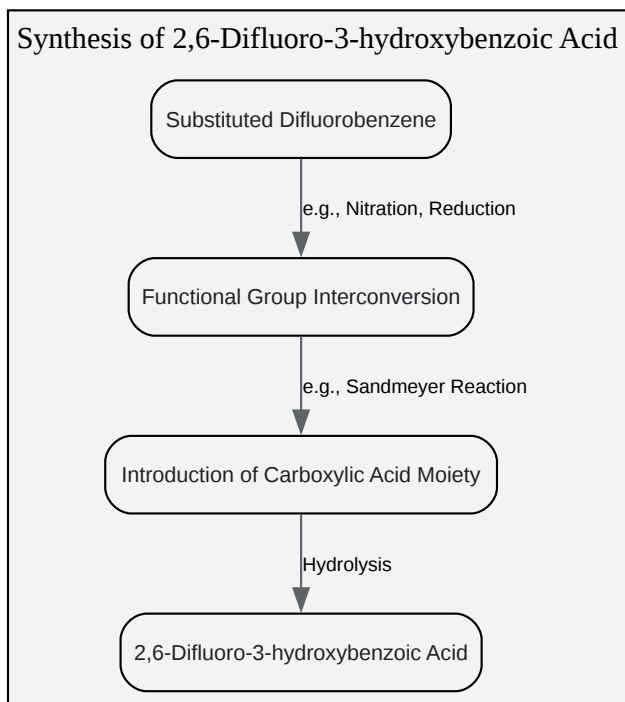
## Physicochemical Properties

A clear understanding of the physicochemical properties of **Methyl 2,6-difluoro-3-hydroxybenzoate** is essential for its effective use in synthesis and formulation.

Property	Value	Source
CAS Number	1214332-41-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	188.13 g/mol	[1]
Appearance	White to off-white solid (predicted)	General knowledge
Boiling Point	294.5 ± 40.0 °C (Predicted)	[2]
Density	1.402 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Temperature	2-8°C	[2]

## Synthesis and Purification

While a specific, peer-reviewed synthesis for **Methyl 2,6-difluoro-3-hydroxybenzoate** is not readily available in the literature, a robust synthetic strategy can be proposed based on established methodologies for analogous compounds, particularly the synthesis of other substituted hydroxybenzoic acids. The most logical approach involves the synthesis of the parent carboxylic acid, 2,6-difluoro-3-hydroxybenzoic acid, followed by esterification.



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Caption: Proposed two-stage synthesis of **Methyl 2,6-difluoro-3-hydroxybenzoate**.

## Part 1: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid (Hypothetical Route)

A potential route to the carboxylic acid precursor is outlined in a patent for the synthesis of a related compound, 2,4-difluoro-3-hydroxybenzoic acid[3]. This multi-step process typically starts from a readily available difluorinated aromatic compound and involves a series of functional group transformations to introduce the hydroxyl and carboxyl moieties at the desired positions.

Workflow for the Synthesis of the Carboxylic Acid Precursor



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Caption: A generalized workflow for the synthesis of the carboxylic acid precursor.

## Part 2: Esterification Protocol

The final step is a classic Fischer esterification.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **Methyl 2,6-difluoro-3-hydroxybenzoate** can be purified by column chromatography or recrystallization to afford the final product of high purity.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **Methyl 2,6-difluoro-3-hydroxybenzoate** are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

- **Aromatic Region ( $\delta$  6.5-7.5 ppm):** Two signals corresponding to the two protons on the aromatic ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.
- **Methyl Ester ( $\delta$  ~3.9 ppm):** A singlet corresponding to the three protons of the methyl group.
- **Hydroxyl Proton (variable):** A broad singlet, the chemical shift of which will depend on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

- **Carbonyl Carbon ( $\delta$  ~165-170 ppm):** The ester carbonyl carbon will appear in this region.
- **Aromatic Carbons ( $\delta$  ~110-160 ppm):** The six aromatic carbons will resonate in this range, with the carbons directly attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling. The carbons attached to the oxygen atoms will be shifted downfield.
- **Methyl Carbon ( $\delta$  ~52 ppm):** The methyl carbon of the ester will appear in this upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

- O-H Stretch (broad,  $\sim 3300\text{ cm}^{-1}$ ): A broad band indicative of the hydroxyl group.
- C-H Stretch (aromatic,  $\sim 3100\text{-}3000\text{ cm}^{-1}$ ): Absorption from the C-H bonds on the aromatic ring.
- C-H Stretch (aliphatic,  $\sim 2950\text{ cm}^{-1}$ ): Absorption from the methyl group.
- C=O Stretch (strong,  $\sim 1720\text{ cm}^{-1}$ ): A strong, sharp peak corresponding to the ester carbonyl group.
- C=C Stretch (aromatic,  $\sim 1600$  and  $1450\text{ cm}^{-1}$ ): Bands characteristic of the aromatic ring.
- C-F Stretch (strong,  $\sim 1250\text{-}1000\text{ cm}^{-1}$ ): Strong absorptions due to the carbon-fluorine bonds.

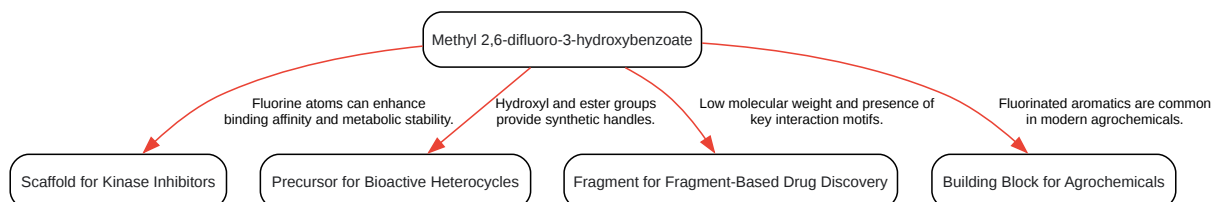
## Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

- Molecular Ion Peak ( $M^+$ ): A peak at  $m/z = 188$ , corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group ( $-\text{OCH}_3$ ) and the entire methyl ester group ( $-\text{COOCH}_3$ ).

## Reactivity and Potential Applications in Drug Discovery

The unique substitution pattern of **Methyl 2,6-difluoro-3-hydroxybenzoate** dictates its reactivity and makes it a valuable building block in medicinal chemistry.



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Caption: Potential applications of **Methyl 2,6-difluoro-3-hydroxybenzoate**.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, making it more readily deprotonated for O-alkylation or O-arylation reactions. The steric hindrance from the ortho-fluorine atoms can also direct reactions to the less hindered positions.

This compound can serve as a starting material for the synthesis of a wide range of more complex molecules, including:

- **Kinase Inhibitors:** The fluorinated hydroxyphenyl motif is present in numerous kinase inhibitors, where the fluorine atoms can enhance binding to the ATP pocket and improve pharmacokinetic properties.
- **G-Protein Coupled Receptor (GPCR) Ligands:** The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for interaction with many GPCRs.
- **Antiviral and Antibacterial Agents:** The incorporation of fluorine can lead to enhanced potency and a better resistance profile.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 2,6-difluoro-3-hydroxybenzoate** is not widely available, based on data for structurally related compounds, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

## Conclusion

**Methyl 2,6-difluoro-3-hydroxybenzoate** is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of fluoro, hydroxyl, and methyl ester functionalities provides a rich platform for the creation of novel molecules with tailored properties. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of molecules like **Methyl 2,6-difluoro-3-hydroxybenzoate** in driving innovation is set to increase.

## References

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.

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## Sources

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- [3. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents \[patents.google.com\]](#)
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